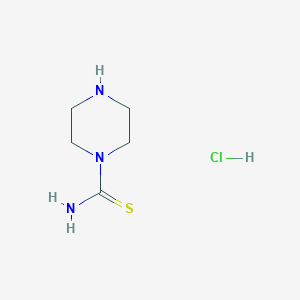

Piperazine-1-carbothioamide hydrochloride

Description

Contextualization of Piperazine-based Compounds in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged structure" in medicinal chemistry. derpharmachemica.commdpi.com Its prevalence in biologically active compounds and approved drugs stems from several advantageous properties. The piperazine moiety can significantly influence a molecule's physicochemical characteristics, often improving solubility and bioavailability, which are critical for drug efficacy. mdpi.commdpi.com

Furthermore, the piperazine scaffold is a versatile linker or central core that can be di-substituted, allowing for the precise spatial orientation of various functional groups to interact with biological targets. mdpi.com This structural utility has led to the incorporation of the piperazine nucleus in a wide array of therapeutic agents, including those with anticancer, antimicrobial, antifungal, antitubercular, and antiviral activities. derpharmachemica.comresearchgate.net Many notable drugs contain a piperazine ring as a key component of their molecular structure.

Significance of the Carbothioamide Moiety in Bioactive Molecules

The carbothioamide (-CSNH₂) group, and its derivatives, are recognized as important toxophores and pharmacophores that contribute to a wide spectrum of biological activities. Molecules containing this moiety, such as thiosemicarbazones, have been investigated for their potent anticancer, antibacterial, and antiviral properties. acs.org The presence of both sulfur and nitrogen atoms allows for effective chelation with metal ions, which is a mechanism implicated in the inhibitory activity of certain metalloenzymes. nih.gov

The carbothioamide functional group is a key feature in various heterocyclic compounds that have demonstrated significant biological effects. For instance, carbothioamide-based pyrazoline analogs have been studied for their potential as anticancer agents. acs.org Research has also highlighted the role of this moiety in compounds designed as urease inhibitors and agents with anxiolytic-like and antidepressant-like effects. nih.govnih.gov

Research Rationale for Investigating Piperazine-1-carbothioamide Hydrochloride Derivatives

The primary rationale for investigating derivatives of this compound lies in the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophoric units to create a new hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile compared to the individual components.

By using this compound as a parent structure, researchers aim to leverage the beneficial pharmacokinetic properties of the piperazine core and the diverse biological activities of the carbothioamide moiety. derpharmachemica.commdpi.com The investigation of derivatives allows for systematic structural modifications to explore structure-activity relationships (SAR). For example, a study focusing on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety (a closely related structure) was undertaken to evaluate their antiproliferative activity against human cancer cell lines. nih.gov The goal was to identify compounds with potent anticancer effects, comparable to or better than existing therapies like Sunitinib, which is also an indolin-2-one derivative. nih.gov

These investigations often involve synthesizing a series of analogs with varying substituents on different parts of the molecule and then screening them for specific biological activities, such as anticancer or antimicrobial effects. derpharmachemica.comnih.gov The data gathered from these studies helps in identifying key structural features responsible for the observed biological activity and in designing more potent and selective therapeutic agents.

Detailed Research Findings: Antiproliferative Activity

A key area of investigation for piperazine-carbothioamide derivatives is oncology. Research into piperazine-1-carbothiohydrazide derivatives of indolin-2-one has yielded compounds with significant antiproliferative activity against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of the most potent compounds from a study, demonstrating their efficacy. nih.gov

| Compound | Substituent (R¹) | Substituent (R²) | A549 (Lung Cancer) IC₅₀ (μM) | HCT-116 (Colon Cancer) IC₅₀ (μM) |

|---|---|---|---|---|

| 5f | 5-Cl | - | >50 | 3.49 |

| 6d | 5-Cl | 4-CH₃ | 3.59 | 6.23 |

| 6l | 5-Cl | 3-CF₃ | 5.58 | 4.57 |

| Sunitinib (Control) | Reference Drug | 4.55 | 3.21 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine-1-carbothioamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYQWZNORBBCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215648-14-8 | |

| Record name | piperazine-1-carbothioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Piperazine 1 Carbothioamide Hydrochloride Derivatives

Established Synthetic Pathways for Piperazine-1-carbothioamide Frameworks

The formation of the piperazine-1-carbothioamide core is a fundamental step that can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Condensation Reactions with Isothiocyanates

A primary and widely used method for synthesizing piperazine-1-carbothioamide derivatives is the condensation reaction between a piperazine (B1678402) precursor and an appropriate isothiocyanate. This reaction is typically straightforward, involving the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbon of the isothiocyanate group.

The reaction proceeds efficiently, often under mild conditions. For instance, the synthesis of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide is achieved by heating a mixture of 1-adamantyl isothiocyanate and 1-methylpiperazine (B117243) in ethanol (B145695). researchgate.net This method is highly versatile, allowing for the introduction of a wide variety of substituents on the carbothioamide nitrogen by simply changing the isothiocyanate reactant. researchgate.netacs.org A similar approach is used in multicomponent reactions to generate more complex heterocyclic systems, such as 1H-pyrazole-1-carbothioamide derivatives, from hydrazine, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com

Table 1: Examples of Condensation Reactions with Isothiocyanates

| Piperazine Derivative | Isothiocyanate Reactant | Product | Reference |

|---|---|---|---|

| 1-Methylpiperazine | 1-Adamantyl isothiocyanate | N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | researchgate.net |

| Piperidine (B6355638)* | 1-Adamantyl isothiocyanate | N-(adamantan-1-yl)piperidine-1-carbothioamide | acs.org |

Note: Piperidine is shown as a structural analog to demonstrate the reaction's applicability.

Thiocarbamylation Approaches from Amine Precursors

Thiocarbamylation involves the formation of the thiourea (B124793) linkage from amine precursors using various thioacylating agents. A common strategy is the reaction of an amine with thiosemicarbazide (B42300) or its derivatives, particularly for synthesizing thiosemicarbazones which can be precursors to heterocyclic systems. For example, various bis-aldehydes can be reacted with thiosemicarbazide in refluxing acetic acid to furnish bis-thiosemicarbazones in good yields. nih.govarkat-usa.org

Another direct method for creating the carbothioamide functional group is the reaction of a nitrile with a source of sulfur. A notable example is the preparation of piperidine-4-carbothioamide (B1532958) hydrochloride by reacting 4-cyanopiperidine (B19701) hydrochloride with hydrogen sulfide (B99878) in the presence of a base. google.com This process offers a direct conversion of a nitrile group to a primary carbothioamide. google.com

Strategies for Targeted Derivatization and Scaffold Functionalization

Once the piperazine-1-carbothioamide framework is established, further modifications can be made to alter its properties. These derivatizations are key to building libraries of compounds for structure-activity relationship (SAR) studies.

N-Alkylation and N-Arylation Modifications

The unsubstituted nitrogen atom (N4) of the piperazine ring is a prime site for functionalization through N-alkylation or N-arylation.

N-Alkylation can be achieved through several methods, including nucleophilic substitution with alkyl halides or reductive amination. mdpi.com Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is a common strategy. nih.gov Direct alkylation with reactive alkyl halides is also frequently employed. mdpi.comnih.gov To control selectivity and avoid dialkylation, N-acetylpiperazine can be alkylated followed by hydrolysis to yield the N-monoalkylated product. researchgate.netgoogle.com

N-Arylation typically requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann-Goldberg (copper-catalyzed) reactions are the main methods used to form the N-aryl bond. mdpi.com For electron-deficient aromatic systems, direct aromatic nucleophilic substitution (SNAr) can also be an effective strategy. mdpi.com

Incorporation of Diverse Heterocyclic Moieties (e.g., Pyrazole (B372694), Quinazoline (B50416), Thiazole (B1198619), Adamantyl)

Attaching various heterocyclic systems to the piperazine-1-carbothioamide scaffold is a common strategy to explore new chemical space and modulate biological activity.

Pyrazole: Pyrazole-containing derivatives can be synthesized by reacting piperazine-linked precursors with reagents that form the pyrazole ring. For instance, bis(1H-pyrazol-5-yl)thiazole structures have been linked to a central piperazine core. researchgate.net One-pot reactions involving hydrazinecarbothioamide hydrochloride (thiosemicarbazide HCl) and chalcones are also used to generate pyrazole carbothioamide derivatives. nanobioletters.com

Quinazoline: Quinazoline moieties can be introduced by reacting a pre-formed piperazine-1-carbothioamide with a suitable quinazoline precursor. researchgate.net For example, N-benzoyl substituted piperazine-1-carbothioamide can be reacted with 4-(2-chloromethyl) quinazoline derivatives to yield complex hybrids. researchgate.net Other strategies involve linking piperazine to the C4 position of the quinazoline ring. nih.govrsc.orgijpras.com

Thiazole: The thiazole ring is often incorporated by reacting a piperazine thiosemicarbazone or carbothioamide with an α-haloketone. arkat-usa.orgnih.gov This Hantzsch-type thiazole synthesis is highly efficient. A series of novel bis-thiazoles linked to a piperazine core have been synthesized using this approach. nih.govarkat-usa.org Additionally, benzo[d]thiazole moieties have been attached to the piperazine-1-carbothioamide structure. nih.gov

Adamantyl: The bulky, lipophilic adamantyl group is typically introduced using adamantyl isothiocyanate in a condensation reaction with the piperazine amine, as described in section 2.1.1. researchgate.netacs.org This directly attaches the adamantyl group to the carbothioamide nitrogen.

Table 2: Heterocyclic Moieties Incorporated into Piperazine-1-carbothioamide Derivatives

| Heterocyclic Moiety | Synthetic Strategy | Reference |

|---|---|---|

| Pyrazole | Cycloaddition of chalcones with hydrazinecarbothioamide | nanobioletters.com |

| Quinazoline | Reaction of piperazine-carbothioamide with chloromethyl quinazoline | researchgate.net |

| Thiazole | Reaction of piperazine thiosemicarbazone with α-haloketones | arkat-usa.orgnih.gov |

Synthesis of Bis-carbothioamide Derivatives

The symmetrical nature of the piperazine ring allows for the synthesis of bis-carbothioamide derivatives, where both nitrogen atoms are functionalized. These compounds are typically synthesized by reacting one equivalent of piperazine with two equivalents of an isothiocyanate. For example, reacting piperazine with 1-adamantyl isothiocyanate in a 1:2 molar ratio yields N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides. acs.org

Alternatively, piperazine can be used as a linker to create larger, symmetrical molecules. For instance, piperazine bis(hydrazinecarbothioamide) can be prepared and subsequently used as a building block to synthesize piperazine-based bis(thiazole) hybrids. nih.govarkat-usa.org This approach allows for the construction of complex molecules with a central piperazine core.

Integration with Nanomaterials (e.g., Chitosan (B1678972) Silver Nanoparticles)

The integration of piperazine-1-carbothioamide derivatives with nanomaterials represents a significant advancement in creating novel functional materials. A notable example is the development of piperazine-1-carbothioamide chitosan silver nanoparticles (P1C-Tit*CAgNPs). nih.gov The synthesis of these nanocomposites involves a multi-step process. nih.govresearchgate.net

The process begins with the formation of chitosan silver nanoparticles (C@AgNPs). In this step, water-soluble chitosan is used to reduce silver nitrate (B79036) (AgNO₃). The reduction is indicated by a color change to yellow, signifying the formation of the nanoparticles. Subsequently, the piperazine-1-carbothioamide (P1C) compound, specifically N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b] nih.govrsc.orgdioxine-2-carbonyl)piperazine-1-carbothioamide, is attached to the surface of these chitosan silver nanoparticles. nih.gov This attachment is achieved through ultrasonification of the mixture for three hours, resulting in the final product, P1C-Tit*CAgNPs. nih.gov

The resulting nanocomposite demonstrates enhanced biological properties compared to the parent P1C compound. For instance, in an AAPH-induced hemolysis assay, the synthesized P1C-Tit*CAgNPs showed excellent dose-dependent anti-hemolytic properties. nih.gov This indicates that the integration with chitosan silver nanoparticles can significantly augment the therapeutic potential of the piperazine-1-carbothioamide derivative. nih.govrsc.org

Table 1: Anti-hemolytic Activity of P1C-Tit*CAgNPs

| Compound | IC₅₀ Value (μg/mL) against AAPH-induced hemolysis |

|---|---|

| P1C-Tit*CAgNPs | 55.54 |

| Parental Compound (P1C) | Data suggests it is less effective than the nanoparticle form |

Data sourced from a study on the development of piperazine-1-carbothioamide chitosan silver nanoparticles. nih.gov

Optimization of Reaction Conditions and Yields in Carbothioamide Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the yield and purity of the final product. While specific optimization data for Piperazine-1-carbothioamide hydrochloride is not extensively detailed in the provided sources, general principles and findings from the synthesis of related carbothioamide and piperazine derivatives can provide valuable insights. mdpi.comnih.govacs.orgnih.gov

Key parameters that are often manipulated to optimize yields include the choice of solvent, catalyst, reaction time, and temperature. For instance, in the synthesis of certain piperazine derivatives, changing the solvent from dichloromethane (B109758) to ethanol has been shown to improve the reaction yield. nih.gov Similarly, in the synthesis of pyrazoline-based carbothioamide derivatives, the reaction of chalcone (B49325) analogs with thiosemicarbazide is typically performed under reflux conditions in glacial acetic acid for 4-6 hours to achieve good yields. nih.gov

Table 2: Examples of Yields in the Synthesis of Related Carbothioamide Derivatives

| Compound Derivative | Reaction Conditions | Yield (%) |

|---|---|---|

| Pyrazoline Carbothioamide (3a) | Reflux with thiosemicarbazide in glacial acetic acid for 4-6 h | 80% |

| Pyrazoline Carbothioamide (3d) | Reflux with thiosemicarbazide in glacial acetic acid for 4-6 h | 78% |

| Pyrazoline Carboxamide (3i) | Reflux with semicarbazide (B1199961) in glacial acetic acid for 4-6 h | 79% |

| Pyrazoline Carboxamide (3j) | Reflux with semicarbazide in glacial acetic acid for 4-6 h | 67% |

Yields are based on the synthesis of various pyrazoline analogs as reported in scientific literature. acs.orgnih.gov

These examples underscore the necessity of empirical optimization for each specific synthetic route to maximize the production of the desired carbothioamide derivative.

Advanced Spectroscopic and Structural Elucidation of Piperazine 1 Carbothioamide Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Piperazine-1-carbothioamide hydrochloride derivatives, both ¹H NMR and ¹³C NMR are indispensable for confirming the integrity of the piperazine (B1678402) ring and the presence of the carbothioamide moiety.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the piperazine ring and the carbothioamide group are expected.

The protons on the piperazine ring typically exhibit complex signal patterns due to their chemical environment and spin-spin coupling. rsc.org The four methylene (B1212753) (-CH₂-) groups of the piperazine ring are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen atom bearing the carbothioamide group experience a different electronic environment compared to the protons near the protonated nitrogen atom of the hydrochloride salt. Consequently, these protons resonate at different chemical shifts, often appearing as multiplets. nih.gov The presence of rotamers due to the restricted rotation around the C-N amide bond can further complicate the spectrum, sometimes resulting in two distinct sets of signals for the piperazine protons, especially at lower temperatures. rsc.org

The protons of the carbothioamide group (-CSNH₂) are also observable in the ¹H NMR spectrum. These N-H protons typically appear as broad singlets in the downfield region of the spectrum. The exact chemical shift can be influenced by the solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Spectral Data for Piperazine-1-carbothioamide Moiety

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ (adjacent to -CSNH₂) | 3.5 - 4.0 | Multiplet |

| Piperazine CH₂ (adjacent to -NH₂⁺-) | 3.0 - 3.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound derivatives, this technique is used to confirm the number and type of carbon atoms.

The piperazine ring will typically show two distinct signals for its methylene carbons in the aliphatic region of the spectrum. ingentaconnect.comlew.ro The carbon atoms adjacent to the nitrogen of the carbothioamide group resonate at a slightly different chemical shift than those adjacent to the protonated secondary amine. rsc.orgingentaconnect.com The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S) of the carbothioamide group. This carbon is significantly deshielded and appears at a downfield chemical shift, typically in the range of 180-200 ppm, which is a key indicator of the presence of the thioamide functional group. lew.ro

Table 2: Typical ¹³C NMR Spectral Data for Piperazine-1-carbothioamide Moiety

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Piperazine CH₂ (adjacent to -CSNH₂) | 45 - 55 |

| Piperazine CH₂ (adjacent to -NH₂⁺-) | 40 - 50 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. rsc.orgingentaconnect.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound provides valuable information for identifying key functional groups. The presence of the piperazine ring, the carbothioamide group, and the hydrochloride salt results in a series of characteristic absorption bands.

Key vibrational frequencies include:

N-H Stretching: The N-H bonds of the protonated amine (NH₂⁺) in the piperazine ring and the NH₂ of the carbothioamide group give rise to broad absorption bands in the region of 3200-3400 cm⁻¹. iosrjournals.org

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups of the piperazine ring are observed in the 2800-3000 cm⁻¹ region. niscpr.res.in

N-H Bending: The bending vibration of the N-H bonds, particularly from the primary amine of the carbothioamide, typically appears around 1600-1650 cm⁻¹. researchgate.net

C=S Stretching: The thioamide C=S stretching vibration is a key diagnostic peak. This bond gives rise to absorptions in the fingerprint region, typically between 700-1400 cm⁻¹. The exact position can be coupled with other vibrations, but a prominent band around 700-800 cm⁻¹ is often attributed to the C=S bond. researchgate.netmdpi.com

C-N Stretching: The C-N stretching vibrations from both the piperazine ring and the carbothioamide group appear in the 1200-1400 cm⁻¹ range. iosrjournals.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine Salt & Amide) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| N-H Bend | 1600 - 1650 |

| C-N Stretch | 1200 - 1400 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns.

ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated, yielding a prominent molecular ion peak, [M+H]⁺, where M is the molecular weight of the free base. xml-journal.net This peak is crucial for confirming the molecular weight of the synthesized compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the [M+H]⁺ ion, characteristic fragment ions are produced. For piperazine derivatives, fragmentation pathways often involve the cleavage of the C-N bonds within the piperazine ring. xml-journal.net This leads to the formation of specific, stable fragment ions that can help confirm the integrity of the piperazine core and the substitution pattern. The high-abundance characteristic ions for phenylpiperazines, for instance, often include fragments at m/z 70 and m/z 56, corresponding to parts of the cleaved piperazine ring. xml-journal.net The fragmentation pattern provides a unique fingerprint that aids in the unequivocal structural identification of the molecule. nih.govresearchgate.net

Table 4: Expected ESI-MS Data for Piperazine-1-carbothioamide

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 146.07 |

Note: M refers to the molecular mass of the neutral Piperazine-1-carbothioamide molecule (C₅H₁₁N₃S).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and characterization of piperazine derivatives in various matrices. This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, enabling the detection and structural elucidation of compounds and their metabolites. nih.govunodc.org

In the analysis of piperazine-containing compounds, such as 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (a related derivative), LC-MS/MS has been effectively utilized to investigate metabolism. nih.gov Following oral administration in rats, plasma and tissue samples were analyzed. The analytes were extracted using liquid-liquid extraction and then subjected to LC-MS/MS analysis. The structures of the resulting metabolites were elucidated based on the characteristic fragmentation patterns observed in the mass spectra. nih.gov For this specific compound, five metabolites were identified, demonstrating the utility of LC-MS in tracking the biotransformation of complex piperazine derivatives. nih.gov

The general approach involves dissolving the sample in a suitable solvent, such as a methanol/hydrochloric acid solution, which is then further diluted. unodc.org The separation is typically achieved on a C18 column using a gradient mobile phase, for example, acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent like heptafluorobutyric acid. unodc.org The mass spectrometer, often an ion trap or triple quadrupole, is used to detect the parent ion and its subsequent product ions, which provides a high degree of specificity for identification. nih.govnih.gov

Elemental Analysis for Compositional Verification (CHNS Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a synthesized compound. This method provides an essential verification of a compound's empirical formula and purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For example, in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, elemental analysis was crucial for structural confirmation. nih.gov The results for one such derivative, 1-benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine, showed a tight agreement between the calculated and found percentages, validating its composition. nih.gov Similarly, the analysis of another derivative, N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,4-dinitrobenzenesulfonamide, yielded results that were consistent with its expected formula. nih.gov

Below is a table summarizing elemental analysis data for representative piperazine-1-carbothioamide derivatives and related structures found in the literature.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (C23H22N4O6S) | C | 57.25 | 57.28 | nih.gov |

| H | 4.60 | 4.63 | nih.gov | |

| N | 11.61 | 11.65 | nih.gov | |

| 1-(4,4-Difluorobenzhydryl)-4-((2-nitrophenyl)sulfonyl)piperazine (C23H21F2N3O4S) | C | 58.34 | 58.37 | nih.gov |

| H | 4.47 | 4.51 | nih.gov | |

| N | 8.87 | 8.91 | nih.gov | |

| 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide (C10H14N4S) | C | 54.03 | - | researchgate.net |

| H | 6.36 | - | researchgate.net | |

| N | 25.20 | - | researchgate.net | |

| S | 14.42 | - | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

The initial step in crystal structure determination is to identify the crystal system and space group, which describe the symmetry of the unit cell. Piperazine-1-carbothioamide derivatives have been found to crystallize in several different systems, most commonly monoclinic and triclinic. researchgate.netresearchgate.netuzh.chuzh.chmdpi.com

For example, N-(adamantan-1-yl)-piperidine-1-carbothioamide, a closely related structure, crystallizes in the monoclinic system with the space group P21/n. researchgate.netscispace.com Another derivative, N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, also adopts a monoclinic system, but with the space group P2(1)/c. uzh.ch Triclinic systems with the space group P-1 have also been observed for compounds like 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide and other complex heterocyclic systems derived from similar precursors. researchgate.netmdpi.com The specific crystal system and space group are dictated by the molecular structure of the derivative, including the nature and position of its substituents.

The table below presents crystallographic data for several piperazine carbothioamide derivatives and related compounds.

| Compound | Formula | Crystal System | Space Group | Reference |

| N-(adamantan-1-yl)-piperidine-1-carbothioamide | C16H26N2S | Monoclinic | P21/n | researchgate.netscispace.com |

| N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide | C14H18F3N3S | Monoclinic | P2(1)/c | uzh.ch |

| 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide | C10H14N4S | Triclinic | P-1 | researchgate.net |

| Ethyl 4-[(adamantan-1-yl)carbamothioyl]piperazine-1-carboxylate | - | Triclinic | - | uzh.ch |

| N-(adamantan-1-yl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | - | Triclinic | - | uzh.ch |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 1) | - | Orthorhombic | Pca21 | acs.org |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 2) | - | Monoclinic | P21/c | acs.org |

The packing of molecules within a crystal is stabilized by a network of intermolecular interactions, including strong hydrogen bonds and weaker contacts like C–H···S, C–H···π, and van der Waals forces. nih.govresearchgate.net In piperazine-1-carbothioamide derivatives, the thioamide moiety (–NH–C=S) is a key participant in these interactions.

The N–H group of the thioamide often acts as a hydrogen bond donor, while the sulfur atom can act as an acceptor, leading to the formation of N–H···S hydrogen bonds. These interactions can link molecules into dimers or chains. nih.govresearchgate.net For instance, the crystal packing of some piperidine-containing thiosemicarbazone derivatives is described as chains of dimers held together by two N–H···S hydrogen bond networks. researchgate.net

Computational and Theoretical Investigations of Piperazine 1 Carbothioamide Hydrochloride Derivatives

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, provide a fundamental understanding of molecular structure, stability, and reactivity. For Piperazine-1-carbothioamide hydrochloride derivatives, these methods are crucial for exploring their conformational landscapes and the intricate network of non-covalent interactions that govern their crystal packing and molecular recognition processes.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. This compound derivatives, featuring a flexible piperazine (B1678402) ring, can exist in various spatial arrangements. Conformational analysis aims to identify the most stable conformers of these molecules. The piperazine ring typically adopts a low-energy chair conformation, although twist-boat forms can also exist. researchgate.netuzh.ch Theoretical calculations, often employing Density Functional Theory (DFT), are used to perform geometry optimization and energy minimization for different possible isomers and conformers. jddtonline.info

These studies calculate the potential energy surface of the molecule, identifying the global and local energy minima that correspond to stable conformations. For instance, in related N-substituted piperazine carbothioamides, X-ray analysis has revealed that the piperazine ring can exhibit either a boat or a chair conformation depending on the substituents. uzh.ch Such analyses are critical as the specific conformation determines how the molecule interacts with biological targets.

Table 1: Conformational Preferences of Piperazine Derivatives

| Conformation | Relative Stability | Key Structural Features |

|---|---|---|

| Chair | High | Generally the most stable, low-energy conformation for the piperazine ring. |

| Twist-Boat | Moderate | A higher energy, but accessible, conformation. researchgate.netscilit.com |

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and C–H···π interactions, are fundamental to molecular self-assembly in crystals and ligand-receptor binding. acs.org The analysis of these weak interactions provides a detailed picture of the forces stabilizing the molecular structure.

Atoms-in-Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to identify and characterize chemical bonds, including weak non-covalent interactions. mdpi.com By analyzing the topology of the electron density, AIM can locate bond critical points (BCPs) between interacting atoms, and the properties at these points reveal the nature and strength of the interaction.

Table 2: Contribution of Non-Covalent Interactions in Piperazine Carbothioamide Derivatives

| Interaction Type | Typical Contribution to Crystal Packing | Methods of Analysis |

|---|---|---|

| H···H contacts | Significant | Hirshfeld Surface Analysis, CLP-PIXEL uzh.ch |

| C–H···S/O interactions | Moderate to Significant | Hirshfeld Surface Analysis, CLP-PIXEL, QTAIM uzh.chacs.orgmdpi.com |

| C–H···π interactions | Moderate | CLP-PIXEL, NCI Plots uzh.ch |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Docking algorithms score the different binding poses of a ligand in the active site of a protein, providing an estimate of the binding affinity. This score, often expressed as a free energy of binding (ΔG in kcal/mol), helps in prioritizing compounds for further experimental testing. For this compound derivatives, docking studies have been instrumental in predicting their potential as inhibitors for various enzymes. For example, in a study on benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives as neuronal nitric oxide synthase (nNOS) inhibitors, a lead compound showed a significant binding affinity with a ∆G value of -9.0 kcal/mol. nih.gov Similarly, docking studies of other carbothioamide derivatives against targets like urease and DNA have been performed to predict their inhibitory potential. uzh.chnih.govacs.org

Table 3: Predicted Binding Affinities of Piperazine-Carbothioamide Derivatives for Various Targets

| Derivative Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide | nNOS | -9.0 | nih.gov |

| N-(adamantan-1-yl)piperazine carbothioamides | Urease | Not specified, but key interactions identified | uzh.ch |

Beyond predicting binding affinity, molecular docking provides crucial information about the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. pharmaceuticaljournal.net This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for stabilizing the ligand-protein complex. For instance, docking analyses can reveal that the carbothioamide moiety acts as a hydrogen bond donor or acceptor, while the piperazine ring and its substituents engage in hydrophobic contacts. pharmaceuticaljournal.net Identifying these key residues and interaction motifs is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessment

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex and to explore the conformational changes that may occur upon binding. rsc.orgresearchgate.net

By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of the ligand within the binding site, providing insights into the stability of key interactions identified through docking. These simulations are computationally intensive but yield valuable information on the flexibility of the ligand and the protein, the role of solvent molecules, and a more accurate estimation of binding free energies. Studies on piperazine-based compounds have used MD simulations to confirm the stability of docking poses and to reveal the crucial amino acid residues involved in maintaining the interaction over time. rsc.orgnih.govresearchgate.net This dynamic perspective is essential for validating computational predictions and ensuring the robustness of the proposed binding mode.

Pharmacological and Biochemical Research on Piperazine 1 Carbothioamide Hydrochloride Derivatives

Investigation of Molecular Targets and Pathways

Derivatives of piperazine-1-carbothioamide hydrochloride have been the subject of extensive research to elucidate their interactions with various molecular targets and their influence on cellular pathways. These investigations have revealed a broad spectrum of inhibitory and modulatory activities, highlighting their potential as therapeutic agents.

Enzyme Inhibition Studies

The ability of piperazine-1-carbothioamide derivatives to inhibit specific enzymes has been a primary focus of research, with significant findings in the context of cancer, inflammation, and neurological disorders.

Phosphoglycerate Dehydrogenase (PHGDH): In the realm of oncology, PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. nih.govnih.gov A high-throughput screening of over 400,000 small molecules identified a piperazine-1-thiourea compound as a viable inhibitor of human PHGDH. nih.govnih.gov Subsequent medicinal chemistry efforts led to the development of optimized probes, NCT-502 and NCT-503, which demonstrated improved activity against the target. nih.gov These 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides emerged as low micromolar inhibitors of PHGDH, underscoring the potential of this chemical scaffold in developing anticancer therapies. nih.gov The inhibition of PHGDH by these compounds can reduce the production of glucose-derived serine in cancer cells, thereby suppressing their growth. mit.edu

Phospholipase A2 (PLA2): While direct inhibition studies on Phospholipase A2 by this compound derivatives are not extensively detailed in the provided context, the broader class of piperazine (B1678402) derivatives has been investigated for anti-inflammatory properties, which can be associated with PLA2 modulation.

Neuronal Nitric Oxide Synthase (nNOS): Excessive activation of nNOS in neurons can lead to oxidative and nitrosative stress, contributing to neuronal loss in various neurological conditions. nih.gov In this context, a series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives were designed and synthesized as novel nNOS inhibitors. nih.gov Among the twenty-four compounds developed, compound 18, identified as N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, was found to be the most selective for nNOS, with inhibition values of 66.73 ± 1.51 for nNOS, compared to 28.70 ± 1.39 for eNOS and 13.26 ± 1.01 for iNOS in HEK 293 cells expressing NOS isoforms. nih.gov

Urease: Urease is an enzyme that plays a role in infections caused by pathogens like Helicobacter pylori. nih.gov Research has shown that derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) are effective urease inhibitors. nih.govfrontiersin.org Two compounds, 5b and 7e, demonstrated particularly potent activity with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). nih.govfrontiersin.org Another study on pyridylpiperazine-based carbodithioates also identified potent urease inhibitors, with compound 5j showing an IC50 value of 5.16 ± 2.68 μM. nih.gov These findings highlight the potential of piperazine derivatives in combating bacterial infections by targeting urease. nih.govfrontiersin.orgnih.gov

Enzyme Inhibition by Piperazine-1-carbothioamide Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Phosphoglycerate Dehydrogenase (PHGDH) | 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides | Identified as low micromolar inhibitors; probes NCT-502 and NCT-503 showed improved target activity. | nih.govnih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | Benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide | Compound 18 was the most selective inhibitor for nNOS over eNOS and iNOS. | nih.gov |

| Urease | 1-(3-nitropyridin-2-yl)piperazine derivatives | Compounds 5b and 7e exhibited potent inhibition with IC50 values significantly lower than thiourea. | nih.govfrontiersin.org |

| Urease | Pyridylpiperazine-based carbodithioates | Compound 5j was a highly effective inhibitor with an IC50 of 5.16 ± 2.68 μM. | nih.gov |

Modulation of Cellular Biochemical Processes

Beyond direct enzyme inhibition, piperazine-1-carbothioamide derivatives can also influence fundamental cellular processes, such as the balance of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Accumulation: ROS are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage. nih.gov A study involving a library of 500 compounds identified piperazine-1-carboxamidine analogues as inducers of endogenous ROS accumulation in Candida albicans. nih.gov This study established a link between the fungicidal mode of action of these derivatives and their ability to cause ROS accumulation. nih.gov Specifically, analogues with large atoms or side chains substituted on the phenyl group at certain positions demonstrated a high capacity for ROS accumulation and potent fungicidal activity. nih.gov

Cellular and In Vitro Efficacy Studies

The therapeutic potential of this compound derivatives has been further explored through a variety of cellular and in vitro assays, demonstrating their efficacy in antiproliferative, anti-inflammatory, and antimicrobial applications.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

A significant body of research has focused on the anticancer properties of these compounds, with promising results against various cancer cell lines.

A series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated for their antiproliferative effects against three human cancer cell lines. nih.gov Compounds 6d and 6l were particularly potent against A549 lung cancer cells, with IC50 values of 3.59 and 5.58 µM, respectively. nih.gov Additionally, compounds 5f and 6l showed strong activity against HCT-116 colon cancer cells, with IC50 values of 3.49 and 4.57 µM, respectively, comparable to the established anticancer drug Sunitinib. nih.gov

Another study synthesized novel 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline and tested them against five human cancer cell lines. nih.gov Many of these compounds displayed broad-spectrum antiproliferative activity, with IC50 values ranging from 1.47 to 11.83 μM. nih.gov The most active compounds, 8f, 8m, and 8q, exhibited IC50 values in the low micromolar range against all five cell lines, which included A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colorectal), and HCT-116 (colorectal). nih.gov

A novel 4-(benzo nih.govnih.govdioxol-5-ylmethyl) piperazine amide derivative showed promising cytotoxic effects on the MDA-MB-231 breast cancer cell line, with an IC50 of 11.3 µM. ijpsr.com Further investigation revealed that this compound could activate apoptosis and block the cell cycle in the G0/G1 phase. ijpsr.com

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also demonstrated significant cell growth inhibitory activity on a wide range of cancer cell lines, including those from the liver, breast, and colon. researchgate.net

Antiproliferative Activity of Piperazine-1-carbothioamide Derivatives

| Derivative Class | Cancer Cell Line | Most Potent Compounds | IC50 Values (µM) | Reference |

|---|---|---|---|---|

| Indolin-2-one derivatives | A549 (Lung) | 6d, 6l | 3.59, 5.58 | nih.gov |

| HCT-116 (Colon) | 5f, 6l | 3.49, 4.57 | ||

| 2,4-diaminoquinazoline derivatives | A549, MCF-7, HeLa, HT29, HCT-116 | 8f | 1.58 - 2.27 | nih.gov |

| A549, MCF-7, HeLa, HT29, HCT-116 | 8m | 1.84 - 3.27 | ||

| A549, MCF-7, HeLa, HT29, HCT-116 | 8q | 1.47 - 4.68 | ||

| 4-(benzo nih.govnih.govdioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | Compound 3 | 11.3 | ijpsr.com |

Antimicrobial Activity

Piperazine-1-carbothioamide derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of piperazine derivatives. researchgate.netderpharmachemica.comapjhs.comnih.gov One study synthesized N-(1-adamantyl)carbothioamide derivatives and found that N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides (10a and 10b) exhibited potent, broad-spectrum antibacterial activity against Gram-positive bacteria and Escherichia coli. nih.gov Another investigation of twenty-two novel piperazine derivatives found that compounds RL-308, RL-327, and RL-328 showed potent bactericidal activities. ijcmas.com Specifically, RL-308 was highly effective against Shigella flexneri, S. aureus, and Methicillin-Resistant S. aureus (MRSA) at low minimum inhibitory concentrations (MIC). ijcmas.com

Antifungal Activity: The antifungal properties of piperazine derivatives have also been well-documented. researchgate.netnyxxb.cnmanipal.edu As mentioned earlier, piperazine-1-carboxamidine analogues were found to be effective against Candida albicans through the induction of ROS accumulation. nih.gov In a separate study, fifteen novel 6-(piperazin-1-yl)-harmine derivatives were synthesized and showed antifungal activities against various plant pathogenic fungi, with compound 5j displaying excellent activity against Fusarium oxysporum. nyxxb.cn Furthermore, pyrazolone-carbothioamide derivatives have been identified as potent antifungal agents, with compound A7 showing picomolar activity against Candida glabrata and Cryptococcus neoformans. nih.gov

Antiviral and Antimycobacterial Activity: While the provided search results focus primarily on antibacterial and antifungal activities, the broader class of piperazine derivatives is known to possess a wide range of pharmacological properties, which may include antiviral and antimycobacterial effects, though specific data for this compound is not detailed.

Antimicrobial Activity of Piperazine Derivatives

| Activity | Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Gram-positive bacteria, E. coli | Compounds 10a and 10b showed potent, broad-spectrum activity. | nih.gov |

| Antibacterial | Novel piperazine derivatives | S. flexneri, S. aureus, MRSA | Compound RL-308 was highly effective with low MIC values. | ijcmas.com |

| Antifungal | Piperazine-1-carboxamidine analogues | Candida albicans | Activity linked to the accumulation of reactive oxygen species (ROS). | nih.gov |

| Antifungal | 6-(piperazin-1-yl)-harmine derivatives | Fusarium oxysporum | Compound 5j showed excellent activity. | nyxxb.cn |

| Antifungal | Pyrazolone-carbothioamide derivatives | Candida glabrata, Cryptococcus neoformans | Compound A7 exhibited picomolar in vitro activity. | nih.gov |

Neuroprotective Effects in In Vitro and Animal Models (e.g., Parkinson's Disease Models)

Research into derivatives of piperazine-1-carbothioamide has revealed significant neuroprotective potential, particularly in models of Parkinson's disease (PD). These studies highlight the compounds' ability to shield neurons from damage and death induced by neurotoxins.

One area of investigation has focused on the design of these derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Excessive activation of nNOS is linked to oxidative and nitrosative stress, which contributes to neuronal loss in various neurological disorders. nih.gov In a study involving benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives, researchers identified a specific compound, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, as a potent and selective nNOS inhibitor. nih.gov This compound demonstrated significant neuroprotective effects in a 6-OHDA-induced rat model of Parkinson's disease. nih.gov The study utilized MTT assays on stably transfected HEK 293 cells expressing NOS isoforms to assess cell survival, finding that several compounds allowed for over 95% cell survival. nih.gov

Another study explored the neuroprotective properties of novel arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. herts.ac.uk These models used neurotoxins like MPP+ and lactacystin (B1674225) to induce mitochondrial dysfunction and impair protein clearance, respectively, mimicking the cellular pathology of PD. herts.ac.uk The research found that several of the tested compounds significantly improved cell viability in the presence of these toxins. herts.ac.uk For instance, compounds 4207 and 4133 were particularly effective, not only against MPP+-induced toxicity but also in improving cell viability by 99% and 80% respectively in lactacystin-treated cells. herts.ac.uk This suggests that these derivatives may act through multiple protective mechanisms. herts.ac.uk

The table below summarizes the neuroprotective effects observed in these studies.

| Compound Class | Model | Key Findings | Reference |

| Benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide | 6-OHDA-induced rat model of PD; HEK 293 cells | Compound 18 showed selective nNOS inhibition (nNOS=66.73 ± 1.51) and significant neuroprotection. | nih.gov |

| Arylpiperazine-sulphonamides | MPP+ and lactacystin-treated SHSY5Y cells (in vitro PD model) | Compounds 4206, 4207, 4298, and 4133 improved cell viability by 58.25% to 82.55% against MPP+. Compounds 4207 and 4133 improved viability by 99% and 80% against lactacystin. | herts.ac.uk |

Antinociceptive Activity in Animal Models

Derivatives incorporating the piperazine moiety have also been investigated for their pain-relieving, or antinociceptive, properties. Studies using various animal models of pain have demonstrated that these compounds can exert both centrally and peripherally mediated effects.

In one study, novel molecules containing both thiazole (B1198619) and piperazine rings were synthesized and evaluated for antinociceptive activity. nih.govnih.gov The compounds were tested in mice using the tail-clip and hot-plate tests, which measure central antinociceptive activity, and the acetic acid-induced writhing test, which indicates peripheral activity. nih.gov Several of the test compounds significantly prolonged the reaction times of the animals in the thermal tests (tail-clip and hot-plate) and reduced the number of writhing behaviors induced by acetic acid. nih.govnih.gov Further mechanistic studies involving pre-treatment with naloxone, a non-selective opioid receptor antagonist, indicated that the antinociceptive effects of these compounds are mediated through the opioidergic system. nih.govnih.gov Molecular docking studies supported these findings, showing significant interactions between the active compounds and µ- and δ-opioid receptors. nih.gov

The results from these antinociceptive tests are detailed in the table below.

| Test | Compound Series | Key Findings | Mechanism of Action | Reference |

| Tail-Clip & Hot-Plate Tests | Thiazole-Piperazine Derivatives (3a–3c, 3f, 3g) | Significantly prolonged reaction times compared to controls, indicating centrally mediated antinociceptive activity. | Opioidergic system involvement, as effects were abolished by naloxone. | nih.govnih.gov |

| Acetic Acid-Induced Writhing Test | Thiazole-Piperazine Derivatives (3a–3c, 3f, 3g) | Reduced the number of writhing behaviors, showing peripheral antinociceptive activity. | Opioidergic system involvement. | nih.govnih.gov |

Biochemical Pathway Modulation and Metabolic Impact Investigations

The pharmacological effects of piperazine derivatives are rooted in their ability to modulate various cellular and biochemical pathways. researchgate.netresearchgate.net These compounds can interact with key proteins, such as receptors and enzymes, thereby influencing intracellular signaling cascades and gene expression. researchgate.net For example, certain piperazine derivatives have been shown to affect mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for processes like cell proliferation, differentiation, and apoptosis. researchgate.net Their interaction with neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, is also a key aspect of their mechanism of action in the central nervous system. researchgate.net

Research has also uncovered more complex metabolic pathways. For instance, studies on certain 1,3-disubstituted piperazine derivatives have shown evidence of metabolic activation involving the formation of reactive iminium ion intermediates from the piperazine ring. researchgate.net In some cases, this can lead to a novel ring contraction, transforming the six-membered piperazine ring into a five-membered imidazoline (B1206853) derivative. researchgate.net Understanding these metabolic pathways is crucial for predicting the compounds' pharmacokinetic profiles and potential for drug-drug interactions.

Structure Activity Relationship Sar Studies and Lead Optimization of Piperazine 1 Carbothioamide Hydrochloride Derivatives

Identification of Pharmacophoric Features Essential for Biological Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and exert its activity. For piperazine-1-carbothioamide derivatives, the core pharmacophore can be deconstructed into several key components:

The Piperazine (B1678402) Ring: This six-membered heterocycle is a common scaffold in medicinal chemistry. psu.eduresearchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors and provide a rigid spacer to correctly orient other functional groups. researchgate.net The basicity of the piperazine nitrogen atoms also plays a crucial role in the pharmacokinetic properties of the drug candidates, often leading to improved water solubility and bioavailability. openpharmaceuticalsciencesjournal.com

Substituents on the Piperazine Ring (N-1 and N-4 positions): Modifications at these positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. An aryl group at the N-4 position is a common feature in many biologically active piperazine derivatives, contributing to hydrophobic interactions with the target protein. nih.govnih.gov

Substituents on the Carbothioamide Nitrogen: The nature of the substituent on the terminal nitrogen of the carbothioamide group can significantly influence the compound's activity. Aromatic or heterocyclic rings at this position can engage in additional binding interactions, such as pi-pi stacking or further hydrogen bonding.

Impact of Substituent Variations on Efficacy and Selectivity

Systematic variation of substituents on the piperazine-1-carbothioamide scaffold is a key strategy to probe the SAR and optimize biological activity. Research on closely related piperazine-1-carbothiohydrazide derivatives provides valuable insights into these effects, particularly in the context of anticancer activity. nih.gov

A study on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety demonstrated how substitutions on both the indolin-2-one ring and the N-phenyl ring of the piperazine influence antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Impact of Substituent Variations on the Antiproliferative Activity of Piperazine-1-carbothiohydrazide Derivatives nih.gov

| Compound | R¹ (on Indolin-2-one) | R² (on N-phenyl of Piperazine) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |

| 5a | H | H | > 50 | > 50 |

| 5f | 5-Cl | H | 10.21 | 3.49 |

| 6d | 5-Cl | 4-F | 3.59 | 7.82 |

| 6l | 5-Cl | 4-CF₃ | 5.58 | 4.57 |

From this data, several SAR trends can be deduced:

Substitution on the Indolin-2-one Scaffold (R¹): The introduction of a chlorine atom at the 5-position of the indolin-2-one ring (e.g., compound 5f vs. 5a ) significantly enhances the antiproliferative activity. This suggests that an electron-withdrawing group at this position is favorable for activity.

Substitution on the N-phenyl Ring of Piperazine (R²):

Electron-withdrawing groups on the para-position of the N-phenyl ring generally lead to increased potency. For instance, a fluorine atom (6d ) or a trifluoromethyl group (6l ) at the 4-position of the phenyl ring resulted in potent activity against the A549 lung cancer cell line. nih.gov

The position of the substituent is also critical. Studies on other N-arylpiperazine series have shown that substituents in the ortho or meta position can have a decisive effect on receptor affinity, while the nature of the substituent may be less critical. ontosight.ai

The lipophilicity of the N-aryl substituent also plays a significant role. Increased lipophilicity can enhance binding to hydrophobic pockets within the target protein, but an optimal balance is necessary to maintain favorable pharmacokinetic properties. nih.govnih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their efficacy.

While specific QSAR models for piperazine-1-carbothioamide hydrochloride are not extensively reported in the public domain, studies on structurally related piperazine derivatives and thiourea (B124793) analogs provide a framework for the types of descriptors that are likely to be important.

A QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors found that constitutional descriptors such as the number of double bonds and the number of oxygen atoms were vital for the binding of the ligands to the enzyme. openpharmaceuticalsciencesjournal.com For a series of sulfur-containing thiourea and sulfonamide derivatives with anticancer activity, QSAR modeling revealed that properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient were key predictors of activity. nih.gov

For piperazine-1-carbothioamide derivatives, a robust QSAR model would likely incorporate a combination of descriptors:

Electronic Descriptors: Such as Hammett constants or calculated atomic charges, to quantify the effect of electron-donating or electron-withdrawing substituents.

Steric Descriptors: Like molar refractivity or Taft steric parameters, to model the influence of the size and shape of substituents on binding.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), to account for the role of lipophilicity in membrane permeability and target interaction.

The development of such models would enable the virtual screening of large compound libraries and the rational design of new piperazine-1-carbothioamide derivatives with improved potency.

Strategies for Enhanced Potency, Target Specificity, and Metabolic Stability

Lead optimization aims to refine the structure of a promising compound to enhance its drug-like properties, including potency, selectivity, and metabolic stability.

Strategies for Enhanced Potency and Target Specificity:

Structure-Based Design: If the three-dimensional structure of the biological target is known, techniques like molecular docking can be used to design derivatives that fit more snugly into the binding site and form more favorable interactions (e.g., additional hydrogen bonds or hydrophobic contacts).

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency and selectivity while maintaining or improving other properties. For example, replacing a labile ester group with a more stable amide has been a successful strategy. psu.edu

Conformational Constraint: Introducing rigidity into the molecule, for instance, by creating cyclic structures or introducing double bonds, can lock the molecule into its bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding. Bridging the piperazine ring to form diazabicycloalkane structures has been shown to increase selectivity in some cases. nih.gov

Strategies for Enhanced Metabolic Stability:

Identification and Blocking of Metabolic Hotspots: The first step is to identify the positions on the molecule that are most susceptible to metabolic degradation (metabolic hotspots). This is often done through in vitro studies with liver microsomes. nih.gov

Metabolic Blocking: Once a metabolic hotspot is identified, it can be "blocked" by introducing a substituent that sterically hinders the metabolic enzymes or is electronically deactivating. For example, replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation at that position. Decreasing the electron density of an aromatic ring can also reduce its rate of hydroxylation. nih.gov

Modifying the Piperazine Ring: Modifications to the piperazine ring itself, such as N-oxidation or the introduction of steric bulk, can prevent or slow down metabolic reactions at the nitrogen atoms. nih.gov

By systematically applying these strategies, medicinal chemists can iteratively refine the structure of this compound derivatives to develop drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Emerging Research Frontiers and Future Directions for Piperazine 1 Carbothioamide Hydrochloride

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperazine (B1678402) nucleus is a versatile scaffold found in drugs with a wide array of therapeutic uses, including anticancer, anthelmintic, anti-inflammatory, and antipsychotic agents. researchgate.netderpharmachemica.com While piperazine-1-carbothioamide and its derivatives have been investigated for their antimicrobial, antitubercular, and anticancer properties, emerging research is beginning to uncover their potential in other therapeutic areas.

One promising new frontier is in the management of neurodegenerative diseases. nih.gov For instance, novel piperazine-based compounds are being investigated for their ability to inhibit the aggregation of peptides like amyloid β42 and Tau-derived AcPHF6, which are implicated in Alzheimer's disease. nih.gov Studies have shown that certain piperazine derivatives can dose-dependently inhibit the formation of these peptide aggregates and even disaggregate pre-formed ones. nih.gov Furthermore, some of these compounds have demonstrated neuroprotective properties by reversing amyloid-β-induced toxicity in cell lines and increasing the viability of fruit flies genetically engineered to express human tau protein. nih.gov

Another area of exploration is in the treatment of parasitic diseases beyond helminth infections. For example, piperazine-tethered thiazole (B1198619) compounds have shown promising antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

The inherent flexibility of the piperazine ring allows for structural modifications that can fine-tune its interaction with a variety of biological targets, suggesting that the therapeutic potential of piperazine-1-carbothioamide analogues is far from fully realized. nbinno.comnih.gov

Advanced Delivery Systems and Formulation Strategies (e.g., Nanoparticles for Targeted Delivery)

A significant challenge in drug development is ensuring that the therapeutic agent reaches its target tissue in sufficient concentrations while minimizing off-target effects. Advanced delivery systems are being developed to overcome these hurdles, and piperazine-based compounds are at the forefront of this research.

Lipid Nanoparticles (LNPs): Piperazine-containing ionizable lipids have been shown to preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands. researchgate.netdoaj.org This has significant implications for the development of novel vaccines and immunotherapies. Furthermore, piperazine-derived bisphosphonate-based ionizable lipid nanoparticles are being explored for their ability to enhance mRNA delivery to the bone microenvironment, a notoriously difficult target to reach. nih.gov These LNPs show a strong affinity for hydroxyapatite, a primary component of bone, and have demonstrated efficient transfection and targeted delivery in preclinical models. nih.gov

Polymeric Nanoparticles: Biocompatible piperazine-based polymers are being designed for various biomedical applications. These polymers can be synthesized to have inherent antimicrobial properties, targeting the cytoplasmic membrane of bacteria and causing cell death. nih.govrsc.org Such materials could be used in wound dressings, medical device coatings, and water purification systems to prevent bacterial infections. nih.gov

Protein-Based Nanocages: Humanized ferritin nanocages have been engineered to deliver siRNA to cancer cells. nih.govacs.org In this system, the internal cavity of the ferritin protein is decorated with cationic piperazine-based compounds. These modified proteins can encapsulate and protect siRNA, facilitating its delivery to cancer cells that overexpress the transferrin receptor. nih.govacs.org This approach combines the biocompatibility of proteins with the targeting capabilities of nanoparticles.

These advanced delivery systems hold the promise of enhancing the therapeutic efficacy and safety profile of piperazine-1-carbothioamide and its analogues.

Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapy to achieve optimal outcomes and combat drug resistance. Piperazine derivatives are being investigated for their potential to act synergistically with other therapeutic agents.

In the treatment of mycobacterial infections, the nitrofuranyl piperazine HC2210 has been shown to synergize with existing anti-tuberculosis drugs like bedaquiline (B32110) and clarithromycin (B1669154) against Mycobacterium abscessus. researchgate.net This synergistic action could lead to more effective treatment regimens for this intrinsically drug-resistant pathogen. researchgate.net

Furthermore, the interaction of piperazine derivatives with sigma-1 receptors has been shown to produce a synergistic antinociceptive (pain-relieving) effect when co-administered with opioids like loperamide. nih.gov This suggests a potential role for these compounds in multimodal pain management strategies.

The ability of piperine, a natural product containing a piperidine (B6355638) ring (closely related to piperazine), to enhance the bioavailability and efficacy of other drugs is well-documented. nih.gov This principle of synergistic activity is a key area of investigation for piperazine-1-carbothioamide analogues in various therapeutic contexts.

De Novo Computational Design of Next-Generation Analogues

The rational design of new drug candidates has been revolutionized by computational methods. Molecular docking and other in silico techniques allow for the prediction of how a molecule will interact with its biological target, guiding the synthesis of more potent and selective analogues.

Molecular Docking: This technique is widely used in the design of piperazine-based inhibitors for various targets. For instance, docking studies have been instrumental in understanding the binding modes of piperazine derivatives with the enoyl-ACP reductase of E. coli, a key enzyme in bacterial fatty acid synthesis. mdpi.com Similarly, computational studies have elucidated the interactions between piperazine-based compounds and the active site of Mycobacterium tuberculosis DNA gyrase, aiding in the development of novel antitubercular agents. nih.gov In cancer research, molecular docking has been used to predict the binding of phenylpiperazine derivatives to DNA and topoisomerase II, providing a rationale for their observed cytotoxic activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Computational tools are also employed to establish SAR, which helps in identifying the key structural features responsible for a compound's biological activity. For example, computational analyses of piperidine and piperazine derivatives as sigma receptor ligands have helped to understand the structural requirements for high affinity and selectivity, guiding the design of more effective compounds. nih.gov

By leveraging these computational approaches, researchers can explore vast chemical spaces to design next-generation Piperazine-1-carbothioamide analogues with improved efficacy, selectivity, and pharmacokinetic properties. This de novo design process accelerates the discovery of novel therapeutic agents for a wide range of diseases.

Q & A

Q. What are the standard protocols for synthesizing Piperazine-1-carbothioamide derivatives?

The synthesis typically involves multi-step reactions, including:

- Piperazine ring functionalization : Reacting piperazine with substituted carbonyl or thiocarbonyl reagents under basic conditions.

- Thioamide formation : Using thiophosgene or thiourea derivatives to introduce the carbothioamide group.

- Post-synthetic modifications : Conjugation with fluorophenyl or benzodioxane moieties via nucleophilic substitution or coupling reactions (e.g., using HOAt/EDC coupling reagents). Key characterization involves FTIR (to confirm C–S, N–H bonds), NMR (to resolve piperazine proton environments), and mass spectrometry (to validate molecular weight) .

Q. Which spectroscopic techniques are essential for characterizing Piperazine-1-carbothioamide derivatives?

- FTIR : Identifies functional groups (e.g., C=O at ~1784 cm⁻¹, C–S at ~1386 cm⁻¹) .

- 1H/13C NMR : Resolves piperazine proton signals (δ 3.32–3.71 ppm) and aromatic substituents .

- ESI-MS : Confirms molecular ion peaks (e.g., m/z 418.3578 for a benzodioxane-substituted derivative) .

Q. What in vitro assays evaluate the antioxidant potential of Piperazine-1-carbothioamide derivatives?

- DPPH radical scavenging : Measures IC50 values (e.g., 29.8 ± 0.3% inhibition at 100 µg/mL for nanoparticle-conjugated derivatives) .

- Iron chelation : Quantifies Fe²⁺ binding capacity to assess metal-induced oxidative stress mitigation .

- Nitric oxide scavenging : Evaluates inhibition of NO-mediated oxidative damage .

Q. How are cytotoxicity assays designed for Piperazine-1-carbothioamide derivatives in cancer research?

- Cell lines : Use MCF7 (breast cancer), U373 (glioblastoma), or C6 (glioma) cells .

- MTT assay : Measures metabolic activity post-treatment (e.g., 24-hour exposure at 200–400 µM) .

- Dose-response curves : Calculate EC50 values (e.g., 15.2 µM for PHGDH-dependent cancer cells) .

Advanced Research Questions

Q. How can nanoparticle conjugation enhance the bioactivity of Piperazine-1-carbothioamide derivatives?

- Synthesis : Chitosan-silver nanoparticles (C@AgNPs) are synthesized via autoclave reduction of AgNO₃, followed by sonication-assisted ligand conjugation .

- Characterization : UV-vis (surface plasmon resonance at ~420 nm), DLS (size distribution ~50–100 nm), and TEM (spherical morphology) confirm stability and monodispersity .

- Bioactivity enhancement : Nanoparticles improve radical scavenging (IC50 reduction by 40%) and erythrocyte membrane protection via controlled release .

Q. What methodologies resolve contradictions in PLA2 inhibition data across studies?

- Enzyme source standardization : Use recombinant human PLA2 (PDB: 2B17) to minimize variability .

- Orthogonal assays : Combine in vitro inhibition (IC50 = 5.10 µg/mL for P1C-Tit*CAgNPs) with molecular docking (binding energy ≤ −8.2 kcal/mol) to validate target specificity .

- Data normalization : Express activity relative to diclofenac (70.8 µg/mL IC50) for cross-study comparisons .

Q. How do molecular docking studies validate anti-inflammatory mechanisms?

- Active site mapping : Identify key PLA2 residues (Leu2, His48) for hydrogen bonding and hydrophobic interactions .

- Docking software : Use AutoDock Vina with ChemBio3D-minimized ligands and a grid box centered on the PLA2 catalytic site .

- Validation : Compare docking scores (e.g., −9.1 kcal/mol for P1C) with experimental IC50 values to confirm correlation .

Q. What strategies mitigate erythrocyte membrane damage in hemolysis assays?

- Pre-treatment protocols : Incubate erythrocytes with nanoparticles (100 µg/mL) before AAPH-induced oxidative stress .

- Morphological analysis : Use AFM (roughness ≤ 0.53 nm) and SEM to confirm membrane integrity post-treatment .

- LDH release quantification : Measure extracellular LDH (≤29.8% for P1C-Tit*CAgNPs) to assess membrane stabilization .

Q. How do fluorophenyl substitutions impact biological activity?

Q. What orthogonal assays confirm target specificity beyond molecular docking?

- Cellular thermal shift assays (CETSA) : Monitor PLA2 thermal stability post-ligand binding .

- RNA interference : Knockdown PLA2 expression and assess rescue of anti-inflammatory effects .

- Competitive binding assays : Use fluorescent probes (e.g., arachidonic acid analogs) to quantify ligand displacement .

Featured Recommendations

| Most viewed | ||